molecular formula C15H15ClN2O2 B1287348 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide CAS No. 63969-05-1

3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide

Cat. No.: B1287348
CAS No.: 63969-05-1
M. Wt: 290.74 g/mol
InChI Key: PRDLCOMQXFMONR-UHFFFAOYSA-N
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Description

3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide, also known as 3-AMC, is an organic compound belonging to the class of benzamides. It is a white crystalline solid that is soluble in water and other polar solvents. 3-AMC has been studied extensively in the scientific community due to its interesting properties and potential applications in a variety of areas.

Biochemical Analysis

Biochemical Properties

3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with glycosphingolipids, affecting their expression in cancer stem cells and non-stem cells . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

This compound exhibits notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated its cytotoxic effects on ovarian cancer cell lines, inducing apoptosis and altering glycosphingolipid expression . These cellular effects highlight the compound’s potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound has been found to induce apoptosis in cancer cells by activating the apoptotic pathway . Additionally, it affects the metabolic profile of treated cells, further elucidating its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its cytotoxic effects on cancer cells over extended periods . These findings are essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects. Research has indicated that the compound’s cytotoxicity is dose-dependent, with higher concentrations resulting in increased apoptosis in cancer cells . Understanding these dosage effects is crucial for determining the compound’s therapeutic window.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound has been shown to affect the metabolic flux and metabolite levels in treated cells . These interactions are vital for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . These factors are critical for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

3-amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-9-11(16)4-3-5-13(9)18-15(19)10-6-7-14(20-2)12(17)8-10/h3-8H,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDLCOMQXFMONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597595
Record name 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63969-05-1
Record name 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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